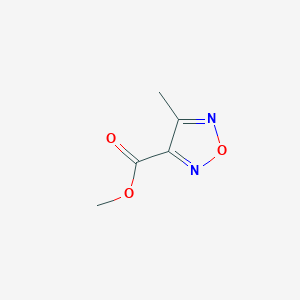

Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate

Description

Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a methyl group at the 4-position and a methyl ester at the 3-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. Its synthesis typically involves the HCl-catalyzed methanolysis of benzyloxy-protected precursors (e.g., compound 5 in ), followed by purification under reduced pressure . The compound is commercially available (CAS: 58677-34-2) with a purity of ≥98% and is priced at ¥2001.00 for 5 g, as listed in reagent catalogs .

Properties

IUPAC Name |

methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3-4(5(8)9-2)7-10-6-3/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBSPZLQIMWICQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40878780 | |

| Record name | Furazancarboxylic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32551-31-8 | |

| Record name | Furazancarboxylic acid, 4-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40878780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime, which is then converted to the desired ester . Another method involves the cyclization of (2E,3E)-butane-2,3-dione dioxime followed by selective oxidation .

Industrial Production Methods

Industrial production of this compound often employs scalable and safe processes. For instance, the cyclization of (2E,3E)-butane-2,3-dione dioxime followed by selective oxidation is a method developed to support sample production for clinical trials .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids.

Reduction: Formation of corresponding alcohols.

Substitution: Reactions with nucleophiles to form substituted derivatives.

Common Reagents and Conditions

Common reagents include hydroxylamine for the formation of carboxamidoxime and oxidizing agents for selective oxidation . Reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products

Major products from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial properties.

Medicine: Explored for its role in developing new pharmaceuticals.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate involves its interaction with various molecular targets. For instance, oxadiazoles are known to inhibit enzymes like thymidylate synthase and histone deacetylase, which play crucial roles in cellular processes . These interactions can lead to the inhibition of cell proliferation and other biological effects.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The methyl ester (COOCH₃) in this compound enhances electrophilicity at the carbonyl carbon compared to the carboxylic acid analog, favoring nucleophilic substitution reactions .

- Ring Isomerism : Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (1,2,4-oxadiazole isomer) exhibits distinct reactivity and antimicrobial properties compared to 1,2,5-oxadiazole derivatives, attributed to differences in ring strain and dipole orientation .

Research Findings and Industrial Relevance

- Biological Activity: Derivatives of 1,2,5-oxadiazole-3-carboxylates exhibit IC₅₀ values in the micromolar range against PfDHODH, with ethyl 4-amino variants outperforming methyl esters due to enhanced hydrogen-bonding interactions .

- Industrial Use : Over 50% of commercially available 1,2,5-oxadiazole derivatives are utilized as intermediates in kinase inhibitor synthesis, highlighting their versatility in medicinal chemistry .

Biological Activity

Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate is a member of the oxadiazole family of compounds, which have garnered attention due to their diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential applications in drug development.

This compound has a molecular weight of 143.10 g/mol. Its structure features a five-membered heterocyclic ring containing nitrogen and oxygen atoms. This unique arrangement contributes to its reactivity and biological properties.

Oxadiazoles, including this compound, exhibit various mechanisms through which they exert their biological effects:

- Enzyme Inhibition : These compounds can inhibit key enzymes involved in cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDACs) .

- Apoptosis Induction : Research indicates that certain oxadiazole derivatives can trigger apoptosis in cancer cell lines by activating caspases and altering cell cycle progression .

- Antimicrobial Properties : this compound has shown potential as an antimicrobial agent against various pathogens .

Biological Activity Overview

The biological activities of this compound include:

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.48 | Apoptosis induction |

| Compound B | U-937 (Leukemia) | 0.78 | Cell cycle arrest |

| Compound C | HCT-116 (Colon Cancer) | 1.17 | HDAC inhibition |

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several bacterial strains. The results indicate:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

These results highlight the potential of this compound as a candidate for developing new antimicrobial agents .

Case Studies

Recent studies have focused on the synthesis and evaluation of various oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized several derivatives of this compound and assessed their anticancer activity against multiple cell lines. The results indicated that modifications to the oxadiazole ring significantly influenced biological activity .

- Mechanistic Studies : Another study investigated the mechanism by which these compounds induce apoptosis in cancer cells. Flow cytometry analysis revealed that treated cells exhibited increased levels of cleaved caspase-3 and altered cell cycle distribution .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that the compound has favorable absorption characteristics; however, further investigations into its metabolism and excretion are necessary.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-methyl-1,2,5-oxadiazole-3-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A widely used method involves cyclization of (2E,3E)-butane-2,3-dione dioxime followed by selective oxidation to yield the oxadiazole core. Temperature control (e.g., 180°C for cyclization) and choice of oxidizing agents (e.g., KMnO₄) are critical . Industrial-scale synthesis often employs continuous flow reactors to manage exothermic reactions and improve safety . Purification via recrystallization or column chromatography is recommended to achieve >95% purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Analyze and spectra to verify substitution patterns (e.g., methyl and carboxylate groups) .

- Mass spectrometry (MS) : Confirm molecular weight (C₅H₆N₂O₃, MW 142.11 g/mol) via high-resolution MS .

- X-ray crystallography : Resolve crystal structures using SHELXL for small-molecule refinement .

Q. What are the key chemical reactions of this compound, and how do reaction conditions influence product distribution?

- Methodological Answer : The compound undergoes:

- Oxidation : Forms nitro derivatives under strong oxidizing conditions (e.g., HNO₃/H₂SO₄ at 0°C) .

- Substitution : The methyl group can be replaced via nucleophilic agents (e.g., hydrazine hydrate in methanol to yield carbohydrazide derivatives) .

- Reduction : Sodium borohydride selectively reduces the oxadiazole ring under controlled pH .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of this compound derivatives?

- Methodological Answer :

- Dose-response analysis : Compare IC₅₀ (antitumor) and MIC (antimicrobial) values across studies. For example, derivatives show MICs of 8–32 µg/mL against C. albicans and E. coli , while IC₅₀ values for cancer cells (e.g., MCF-7) range from 10–15 µM .

- Mechanistic studies : Use caspase activation assays (apoptosis) and cell cycle analysis (e.g., flow cytometry) to differentiate pathways .

Q. What advanced computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular docking : Screen for binding affinity with biological targets (e.g., cancer-related proteins) using AutoDock Vina .

Q. How can crystallographic data resolve discrepancies in the reported tautomeric forms of this compound?

- Methodological Answer :

- ORTEP-III : Generate thermal ellipsoid plots to visualize bond lengths and angles, distinguishing tautomers (e.g., oxadiazole vs. furoxan forms) .

- SHELXE : Use experimental phasing for high-resolution twinned crystals .

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.